(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone
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Overview
Description
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone is a chemical compound known for its unique structure and properties. It consists of a nitrofuran ring and a nitrophenyl oxirane moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4-nitrophenyl oxirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with bacterial enzymes, leading to the generation of reactive oxygen species that can damage bacterial DNA and proteins. The oxirane ring can also react with nucleophiles in biological systems, leading to the inhibition of essential enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Nitrofuran-2-yl)phenylmethanone
- Diethyl malonate
- Malonic acid derivatives
Uniqueness
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone is unique due to its combination of a nitrofuran ring and a nitrophenyl oxirane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89974-95-8 |
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Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)-[3-(4-nitrophenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C13H8N2O7/c16-11(9-5-6-10(21-9)15(19)20)13-12(22-13)7-1-3-8(4-2-7)14(17)18/h1-6,12-13H |
InChI Key |
DBSHYNHTKYMMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C(=O)C3=CC=C(O3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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